4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine
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Overview
Description
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine core substituted with a 4-pyridinyl group and a 3-[(2,4-dichlorobenzyl)oxy]phenyl group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent substitution reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)-4-(4-methylphenyl)pyrimidine
- 2-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)-4-(2-thienyl)pyrimidine
Uniqueness
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorobenzyl group and the 4-pyridinyl group enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O/c23-18-5-4-17(20(24)13-18)14-28-19-3-1-2-16(12-19)21-8-11-26-22(27-21)15-6-9-25-10-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRCDLJWYJXFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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